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Introduction

Carbonyl fluoride (COF2), a colorless, pungent, and highly toxic gas, is a compound of
significant interest in various chemical and industrial processes. As an analogue of phosgene, it
serves as a key intermediate in the synthesis of organic fluorine compounds.[1][2] A thorough
understanding of its thermodynamic properties is paramount for process optimization, safety
protocols, and predicting its behavior under different conditions. This technical guide provides
an in-depth overview of the core thermodynamic properties of carbonyl fluoride, detailing the
experimental methodologies used for their determination and presenting the data in a clear,
accessible format.

Core Thermodynamic Properties

The fundamental thermodynamic properties of carbonyl fluoride, including its enthalpy of
formation, entropy, and heat capacity, have been determined through a combination of
calorimetric and spectroscopic techniques, supplemented by statistical mechanics calculations.

Data Presentation

The quantitative thermodynamic data for carbonyl fluoride are summarized in the tables
below for ease of reference and comparison.

Table 1: Enthalpy, Entropy, and Heat Capacity of Carbonyl Fluoride
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Formation
(AfH®)
Standard .

Calorimetry &
Molar 258.8 J/(mol-K) 298.15 [4]
Spectroscopy

Entropy (S°)
Molar Heat )

) 47.2 J/(mol-K) 298.15 Calorimetry [4]
Capacity (Cp)
Molar Heat of
Fusion 1603.2 cal/mol 161.89 Calorimetry [5]
(AfusH)
Molar Heat of
Vaporization 4368 cal/mol 188.58 Calorimetry [5]

(AvapH)

Table 2: Phase Transition Temperatures and Vapor Pressure of Carbonyl Fluoride

Property Value Units Reference
Normal Boiling Point 188.58 K [1][5]
Melting Point 161.89 K [1][5]

Triple Point 161.89 K [1]

Vapor Pressure at 298 ec 4 At o

K

Experimental Protocols

The determination of the thermodynamic properties of carbonyl fluoride relies on precise

experimental measurements. The following sections detail the methodologies for the key
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experiments cited.

Calorimetric Determination of Heat Capacity and
Enthalpy of Fusion

The saturated molar heat capacity of carbonyl fluoride was measured from 12°K to its normal
boiling point (188.58°K) for a sample with a purity of 99.85 mole %.[5][6]

Methodology:

e Sample Preparation: A calorimetric sample of carbonyl fluoride is prepared and purified.
The purity is verified by infrared analysis to ensure the absence of significant impurities like
carbon dioxide.[5]

o Calorimeter Setup: A calibrated calorimeter is used for the measurements. The sample is
condensed into the calorimeter, and the amount of substance is determined by weighing.

o Heat Capacity Measurement: The heat capacity of the sample is measured at various
temperatures by introducing a known amount of electrical energy and measuring the
resulting temperature increase. The measurements are carried out in increments from low
temperatures up to the boiling point.

o Heat of Fusion Measurement: To determine the molar heat of fusion, the sample is heated
through its melting point at a constant rate. The energy required to melt the sample at the
solid-liquid-vapor equilibrium temperature is measured.[5]

» Data Analysis: The experimental data are used to calculate the molar heat capacity at
different temperatures and the molar heat of fusion. Corrections are applied for any heat
exchange with the surroundings.

Spectroscopic Determination of Entropy

The standard entropy of carbonyl fluoride gas can be calculated using statistical procedures
based on molecular and spectroscopic data.[5]

Methodology:
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Spectroscopic Measurements: The vibrational frequencies of the carbonyl fluoride
molecule are determined using infrared (IR) and Raman spectroscopy. The moments of
inertia are obtained from microwave spectroscopy.

Vibrational Frequency Assignment: The observed vibrational bands in the IR and Raman
spectra are assigned to the specific vibrational modes of the COF2 molecule. For carbonyl
fluoride, the frequency assignments (in cm~1) are: vi(Ai1) = 965; v2(A1) = 1928; v3(A1) = 584;
va(B1) = 1249; vs(B1) = 626; and ve(B2) = 774.[6]

Statistical Mechanics Calculation: The standard entropy is calculated using the principles of
statistical mechanics. The calculation takes into account the translational, rotational, and
vibrational contributions to the entropy, which are determined from the molecular weight,
moments of inertia, and vibrational frequencies of the molecule.

Comparison with Calorimetric Data: The spectroscopically calculated entropy is compared
with the entropy value obtained from calorimetric measurements. The good agreement
between the two values for carbonyl fluoride (57.23 cal/(mol-°K) from spectroscopy vs.
57.09 + 0.14 cal/(mol-°K) from calorimetry at the normal boiling point) confirms the absence
of residual entropy in the solid state.[5][6]

Visualizations

To better illustrate the processes and relationships discussed, the following diagrams have
been created using the DOT language.
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Caption: Experimental workflow for the calorimetric determination of heat capacity and heat of
fusion of carbonyl fluoride.
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Caption: Logical relationship for the determination of entropy from spectroscopic data and
statistical mechanics.

Conclusion

The thermodynamic properties of carbonyl fluoride have been well-characterized through
rigorous experimental and computational methods. The data presented in this guide are
essential for professionals working with this compound, enabling accurate modeling of
chemical processes, ensuring safe handling and storage, and facilitating the development of
new applications. The consistency between calorimetric and spectroscopic entropy values
provides a high degree of confidence in the reported thermodynamic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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